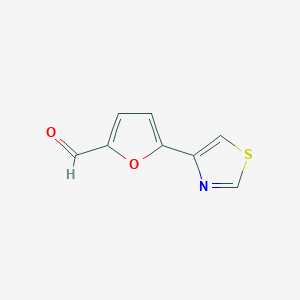

5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde: is a heterocyclic compound that contains both a thiazole and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with thiazole derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions. For example, 5-formylfurane-2-boronic acid can be reacted with thiazole derivatives in the presence of palladium diacetate and tri-tert-butylphosphonium tetrafluoroborate in dimethyl sulfoxide and water at ambient temperature .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions: 5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 5-(1,3-Thiazol-4-YL)furan-2-carboxylic acid.

Reduction: 5-(1,3-Thiazol-4-YL)furan-2-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, 5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde serves as a building block for the synthesis of more complex molecules. It is used in the preparation of various heterocyclic compounds with potential biological activities .

Biology and Medicine: This compound has shown promise in the development of antitumor agents. Derivatives of this compound have been found to exhibit significant antitumor activity, making it a valuable scaffold in medicinal chemistry .

Industry: In the industrial sector, compounds containing thiazole and furan rings are used in the development of agrochemicals and materials with specific properties, such as improved stability and reactivity .

Mechanism of Action

The mechanism of action of 5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde and its derivatives often involves interaction with biological macromolecules such as DNA or proteins. For instance, some derivatives have been found to bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of antitumor activity.

Comparison with Similar Compounds

5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde: This compound also contains a thiazole and furan ring and has been studied for its antitumor properties.

2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound has shown significant antibacterial activity.

Uniqueness: 5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde is unique due to its specific combination of the thiazole and furan rings, which imparts distinct chemical reactivity and biological activity. Its derivatives have shown superior antitumor activity compared to some well-known drugs like 5-fluorouracil and cisplatin .

Biological Activity

5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring fused with a thiazole moiety, which contributes to its unique chemical properties. The molecular formula is C8H5NOS, and its structure can influence interactions with biological targets due to the presence of both electron-donating and electron-withdrawing groups.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. The presence of the thiazole ring is particularly significant, as compounds containing this moiety are often associated with enhanced antimicrobial efficacy.

- Study Findings : In one study, derivatives of this compound were tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that certain fluorinated derivatives exhibited superior inhibition compared to standard antibiotics like streptomycin and tetracycline .

Anticancer Activity

The anticancer potential of this compound has also been extensively researched. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

- Case Study : A series of synthesized derivatives demonstrated significant cytotoxic activity against various tumor cell lines. For instance, one derivative exhibited an IC50 value ranging from 0.32 to 0.95 µM against tested cell lines, outperforming traditional chemotherapeutics like doxorubicin and cisplatin .

The mechanisms underlying the biological activities of this compound are linked to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of murine double minute 2 (MDM2), a protein that regulates cell proliferation and apoptosis. This interaction suggests that it could play a role in cancer treatment by promoting apoptosis in malignant cells .

- Molecular Docking Studies : Computational studies have indicated that the compound can bind effectively to target proteins involved in cancer pathways, further supporting its potential as an anticancer agent .

Synthesis Methods

Several synthetic routes have been developed for producing this compound and its derivatives:

- Condensation Reactions : The compound can be synthesized through condensation reactions involving commercially available starting materials.

- Functionalization Techniques : Various functionalization methods allow for the introduction of different substituents on the thiazole or furan rings, enhancing biological activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 5-Methylthiazole | Methyl group on thiazole | Moderate | Low |

| Furan-2-carboxylic acid | Carboxylic acid at furan position | High | Moderate |

| 5-(2-Methylthiazol-4-YL)furan-3-carboxylic acid | Methyl substitution on thiazole | High | Significant |

This table illustrates how structural variations can influence biological activity, highlighting the importance of specific functional groups in enhancing efficacy against microbial and cancerous cells.

Properties

Molecular Formula |

C8H5NO2S |

|---|---|

Molecular Weight |

179.20 g/mol |

IUPAC Name |

5-(1,3-thiazol-4-yl)furan-2-carbaldehyde |

InChI |

InChI=1S/C8H5NO2S/c10-3-6-1-2-8(11-6)7-4-12-5-9-7/h1-5H |

InChI Key |

HXLJEGPGKBPQCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)C2=CSC=N2)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.